Enalaprilat-d5 (sodium)
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Overview
Description
Enalaprilat-d5 (sodium) is a deuterated form of enalaprilat, primarily utilized in research to elucidate the metabolic pathways and kinetics of the parent compound, enalaprilat . This compound acts as a stable isotopic label, allowing scientists to track the distribution and breakdown of enalaprilat without interference from the body’s natural processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of enalaprilat-d5 (sodium) involves the deuteration of enalaprilat. Initial stock solutions of enalaprilat-d5 are prepared in methanol and stored at approximately -80°C . The synthesis typically involves the incorporation of deuterium atoms into the enalaprilat molecule, which can be achieved through various chemical reactions that replace hydrogen atoms with deuterium.
Industrial Production Methods: Industrial production of enalaprilat-d5 (sodium) follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and stability of the compound. High-performance liquid chromatography (HPLC) and mass spectrometry are commonly used to validate the quality of the final product .
Chemical Reactions Analysis
Types of Reactions: Enalaprilat-d5 (sodium) undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and pH levels to ensure the desired outcome.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of enalaprilat-d5 (sodium) may yield different oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
Enalaprilat-d5 (sodium) has a wide range of scientific research applications, including:
Mechanism of Action
Enalaprilat-d5 (sodium) exerts its effects by inhibiting the Angiotensin Converting Enzyme (ACE), which prevents the transformation of angiotensin I into angiotensin II . Angiotensin II is responsible for vasoconstriction and sodium reabsorption in the proximal tubule of the kidney. By down-regulating this protein, enalaprilat-d5 (sodium) results in reduced blood pressure and blood fluid volume .
Comparison with Similar Compounds
Enalaprilat: The parent compound of enalaprilat-d5 (sodium), used in the treatment of hypertension.
Perindoprilat: Another ACE inhibitor used in similar therapeutic applications.
Uniqueness: Enalaprilat-d5 (sodium) is unique due to its deuterated form, which provides enhanced stability and allows for precise tracking in metabolic studies . This makes it a valuable tool in research settings where understanding the detailed metabolic pathways of enalaprilat is crucial .
Properties
Molecular Formula |
C18H22N2Na2O5 |
---|---|
Molecular Weight |
397.4 g/mol |
IUPAC Name |
disodium;(2S)-1-[(2S)-2-[[(1S)-1-carboxylato-3-(2,3,4,5,6-pentadeuteriophenyl)propyl]amino]propanoyl]pyrrolidine-2-carboxylate |
InChI |
InChI=1S/C18H24N2O5.2Na/c1-12(16(21)20-11-5-8-15(20)18(24)25)19-14(17(22)23)10-9-13-6-3-2-4-7-13;;/h2-4,6-7,12,14-15,19H,5,8-11H2,1H3,(H,22,23)(H,24,25);;/q;2*+1/p-2/t12-,14-,15-;;/m0../s1/i2D,3D,4D,6D,7D;; |
InChI Key |
HTOMWWZYNPLIET-CGGLEDJRSA-L |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])CC[C@@H](C(=O)[O-])N[C@@H](C)C(=O)N2CCC[C@H]2C(=O)[O-])[2H])[2H].[Na+].[Na+] |
Canonical SMILES |
CC(C(=O)N1CCCC1C(=O)[O-])NC(CCC2=CC=CC=C2)C(=O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
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